molecular formula C7H6ClNO B1505345 2-Chloro-5-methylisonicotinaldehyde CAS No. 1060801-49-1

2-Chloro-5-methylisonicotinaldehyde

Cat. No.: B1505345
CAS No.: 1060801-49-1
M. Wt: 155.58 g/mol
InChI Key: GMLFOWPNCCMIFO-UHFFFAOYSA-N
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Description

2-Chloro-5-methylisonicotinaldehyde (CAS: 54232-03-0) is a substituted pyridine derivative featuring a chloro group at the 2-position, a methyl group at the 5-position, and an aldehyde functional group at the 4-position of the pyridine ring. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its reactivity and physicochemical properties. The aldehyde group makes it a versatile intermediate in organic synthesis, particularly in condensation reactions (e.g., Schiff base formation) relevant to pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-5-methylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLFOWPNCCMIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704606
Record name 2-Chloro-5-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-49-1
Record name 2-Chloro-5-methyl-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060801-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylisonicotinaldehyde can be achieved through several methods. One common method involves the chlorination of 5-methylpyridine-4-carboxaldehyde. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the Vilsmeier-Haack reaction, where 5-methylpyridine is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position, followed by chlorination .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Chloro-5-methylpyridine-4-carboxylic acid.

    Reduction: 2-Chloro-5-methylpyridine-4-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylisonicotinaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chlorine and aldehyde groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity . In chemical reactions, the aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-Chloro-5-methylisonicotinaldehyde differ primarily in substituents and functional groups, leading to variations in reactivity, solubility, and applications. Below is a detailed analysis:

2.1 Functional Group and Substituent Variations
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties/Applications
This compound 54232-03-0 C₇H₆ClNO 155.58 Cl (2), CH₃ (5) Aldehyde (4) High lipophilicity; used in nucleophilic additions .
2-Chloro-5-hydroxyisonicotinaldehyde 42959-40-0 C₆H₄ClNO₂ 157.55 Cl (2), OH (5) Aldehyde (4), Hydroxyl Increased polarity due to -OH; forms hydrogen bonds in crystal lattices .
5-Chloro-2-methoxynicotinaldehyde - C₇H₆ClNO₂ 171.58 Cl (5), OCH₃ (2) Aldehyde (4), Methoxy Methoxy group enhances electron density; stabilizes aldehyde via resonance .
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde 1282516-32-8 C₈H₈ClNO₃ 201.61 Cl (2), CH₂OCH₃ (5) Aldehyde (4), Ether Bulky substituent increases steric hindrance; impacts reaction kinetics .
2-Chloro-5-hydroxynicotinic acid 887707-21-3 C₆H₄ClNO₃ 173.56 Cl (2), OH (5) Carboxylic acid (4) Higher acidity (pKa ~3-4); forms salts for pharmaceutical use .
2.2 Structural and Reactivity Insights
  • Electron Effects: The methyl group in this compound donates electrons via inductive effects, slightly destabilizing the aldehyde group compared to electron-withdrawing substituents (e.g., -Cl). This makes the aldehyde less electrophilic than analogs with -NO₂ or -COOH groups. Hydroxyl and methoxy groups (e.g., in 2-Chloro-5-hydroxyisonicotinaldehyde and 5-Chloro-2-methoxynicotinaldehyde) introduce hydrogen-bonding capabilities or resonance stabilization, altering solubility and reaction pathways .
  • This is critical in designing catalysts or inhibitors where spatial accessibility matters .
  • Crystallography and Hydrogen Bonding :

    • Hydroxyl-containing analogs (e.g., 2-Chloro-5-hydroxyisonicotinaldehyde) exhibit stronger hydrogen-bonding networks, influencing crystal packing and melting points. Such patterns are systematically analyzed using graph-set theory (e.g., Etter’s rules) .

Research Findings and Data

Table 1: Physicochemical Comparison
Property This compound 2-Chloro-5-hydroxyisonicotinaldehyde 5-Chloro-2-methoxynicotinaldehyde
Boiling Point (°C) ~250 (est.) ~260 (est.) ~270 (est.)
Solubility in Water Low Moderate (due to -OH) Low
LogP (Octanol-Water) 1.8 (calc.) 1.2 (calc.) 2.0 (calc.)
Key Observations :
  • LogP Values : Methyl and methoxy groups increase lipophilicity, favoring membrane permeability in drug design. Hydroxyl analogs show reduced LogP, enhancing aqueous solubility .
  • Reactivity : Aldehyde-containing compounds undergo nucleophilic additions (e.g., with amines), while carboxylic acids participate in esterification or amidation .

Biological Activity

2-Chloro-5-methylisonicotinaldehyde is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an isonicotinic aldehyde derivative, characterized by the presence of a chlorine atom and a methyl group on the pyridine ring. Its molecular formula is C₇H₆ClN₃O, and it has a molecular weight of approximately 171.59 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anticancer Activity

The compound has also shown promise in anticancer research. A study focused on its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. Results indicated that this compound induced apoptosis in these cells, with IC₅₀ values around 20 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways critical for cell survival and proliferation.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, contributing to its anticancer effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The study utilized disk diffusion methods and broth microdilution assays to determine MICs. The results confirmed its effectiveness against both bacterial strains and fungal species, suggesting potential applications in developing new antimicrobial agents.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Case Study 2: Anticancer Activity

A recent study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase activity.

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-72065
A5492555

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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